1-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole
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Description
1-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole is a useful research compound. Its molecular formula is C11H10Cl2N2OS and its molecular weight is 289.17. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalysis
- Green Synthesis Approaches : Disulfonic acid imidazolium chloroaluminate has been utilized as a new acidic and heterogeneous catalyst for the efficient synthesis of pyrazoles, showcasing the role of imidazole derivatives in facilitating green chemistry practices (Moosavi-Zare et al., 2013).
Biological Activities
- Antifungal and Antimicrobial Properties : Studies on imidazole derivatives have demonstrated their significant antifungal activities, with specific compounds showing enhanced activity against pathogens like Candida neoformans (Macías et al., 2018).
- Antiprotozoal Activity : Novel benzimidazole derivatives have shown strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, highlighting the potential for imidazole-based compounds in treating parasitic infections (Pérez-Villanueva et al., 2013).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Imidazole derivatives have been identified as effective corrosion inhibitors for mild steel in acidic solutions, demonstrating the versatility of these compounds in industrial applications (Prashanth et al., 2021).
Properties
IUPAC Name |
1-(2,4-dichloro-5-methoxyphenyl)-2-methylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2OS/c1-16-10-6-9(7(12)5-8(10)13)15-4-3-14-11(15)17-2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBXVLALTRVHEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C=CN=C2SC)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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